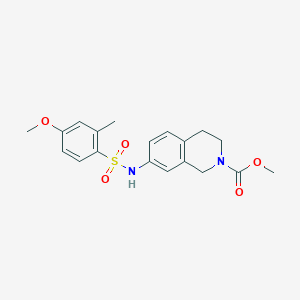

methyl 7-(4-methoxy-2-methylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Methyl 7-(4-methoxy-2-methylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 1448067-24-0) is a 3,4-dihydroisoquinoline derivative featuring a sulfonamido group at the 7-position and a methyl ester at the 2-position. Its molecular formula is C₁₉H₂₂N₂O₅S (MW: 390.5 g/mol). The 4-methoxy-2-methylphenyl substituent on the sulfonamido group distinguishes it from other analogs, influencing its electronic, steric, and pharmacokinetic properties .

Properties

IUPAC Name |

methyl 7-[(4-methoxy-2-methylphenyl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-13-10-17(25-2)6-7-18(13)27(23,24)20-16-5-4-14-8-9-21(19(22)26-3)12-15(14)11-16/h4-7,10-11,20H,8-9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZBKYYNAQHBFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 7-(4-methoxy-2-methylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics and other pharmacological applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related isoquinoline derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.

The proposed mechanisms of action for isoquinoline derivatives include:

- Tubulin Binding : Some isoquinoline compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

- Kinase Inhibition : Certain derivatives have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK), which plays a critical role in B-cell malignancies. For example, a related compound demonstrated an IC50 of 7 nM against BTK, leading to significant inhibition of B-cell growth in vitro .

Efficacy Studies

Several studies have assessed the efficacy of this compound:

| Study Reference | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| MCF-7 | 0.15 | Induced apoptosis via caspase activation | |

| TMD8 | 0.007 | Significant growth inhibition; G1 phase arrest | |

| A549 | 0.25 | Reduced migration and invasion |

Case Studies

- Case Study on Tumor Growth Inhibition : A study involving xenograft models showed that treatment with this compound resulted in a 62% reduction in tumor size at a dosage of 1 mg/kg without observable toxicity .

- Apoptosis Induction in B-cell Lymphoma : In vitro studies demonstrated that the compound effectively induced apoptosis in TMD8 B-cell lymphoma cells through activation of PARP and caspase pathways .

Comparison with Similar Compounds

Core Scaffold Variations

a. Protecting Group Differences

- Methyl ester vs. tert-butyl ester: The target compound employs a methyl ester at position 2, whereas analogs like tert-butyl 7-(2-trifluoromethylbenzyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (7c) use a bulkier tert-butyl group. The methyl ester enhances solubility compared to tert-butyl esters, which may improve bioavailability but reduce metabolic stability .

b. Substituent Position and Type

- Sulfonamido vs. Benzyl Groups: The sulfonamido group at position 7 in the target compound contrasts with benzyl substituents in analogs (e.g., 7a–7e).

Key Structural Analogs and Their Properties

Structure-Activity Relationships (SAR)

Q & A

Q. What are the optimal synthetic routes for methyl 7-(4-methoxy-2-methylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate?

Answer: The synthesis typically involves palladium-catalyzed cross-coupling and sulfonamidation. Key steps include:

- Intermediate preparation : Use tert-butyl-protected dihydroisoquinoline precursors (e.g., tert-butyl 7-substituted-3,4-dihydroisoquinoline-2(1H)-carboxylate) synthesized via Pd(dppf)Cl₂-mediated reactions with aryl halides .

- Sulfonamidation : React the intermediate with 4-methoxy-2-methylphenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF or THF) .

- Deprotection and esterification : Remove the tert-butyl group (e.g., using TFA) and perform methyl esterification via carbodiimide coupling .

Purification is achieved via silica gel chromatography (gradient elution with EtOAc/hexanes) and validated by NMR and mass spectrometry .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, methoxy groups appear as singlets near δ 3.8 ppm, while dihydroisoquinoline protons show multiplet patterns between δ 2.4–3.6 ppm .

- High-Resolution Mass Spectrometry (HREIMS) : Validates molecular weight (e.g., observed [M+H]⁺ matching calculated values within 1 ppm error) .

- HPLC : Assess purity (>95%) using reversed-phase columns (C18) with UV detection at 254 nm .

Q. What key functional groups influence the compound’s biological activity?

Answer:

- Sulfonamide group : Critical for target binding (e.g., enzyme inhibition via hydrogen bonding) .

- Methoxy substituents : Modulate lipophilicity and metabolic stability .

- Dihydroisoquinoline core : Provides structural rigidity, enhancing receptor affinity .

Methodologically, structure–activity relationship (SAR) studies involve synthesizing analogs with substituent variations (e.g., trifluoromethyl, cyanobenzyl) and testing in bioassays .

Advanced Research Questions

Q. How can structural modifications to the dihydroisoquinoline core or sulfonamide group enhance pharmacological properties?

Answer:

- Substituent optimization : Replace the 4-methoxy-2-methylphenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability .

- Ring functionalization : Introduce heteroatoms (e.g., nitrogen) to the dihydroisoquinoline core to modulate solubility and binding kinetics .

- Pro-drug strategies : Convert the methyl ester to a hydrolyzable group (e.g., tert-butyl ester) for controlled release .

Validate modifications using in vitro assays (e.g., enzyme inhibition IC₅₀) and pharmacokinetic studies (e.g., plasma stability) .

Q. What reaction mechanisms dominate under varying conditions (e.g., oxidative vs. reductive environments)?

Answer:

- Oxidation : The sulfonamide group can oxidize to sulfoxides or sulfones under strong oxidizing agents (e.g., mCPBA), altering bioactivity .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the dihydroisoquinoline ring to a fully saturated tetrahydroisoquinoline, impacting conformational flexibility .

- Substitution : Nucleophilic aromatic substitution (e.g., replacing methoxy with amines) requires Lewis acid catalysts (e.g., AlCl₃) .

Monitor reaction pathways using LC-MS and kinetic studies .

Q. How can researchers resolve contradictions in reported environmental persistence data for this compound?

Answer:

- Comparative degradation studies : Perform hydrolysis (pH 1–13), photolysis (UV-Vis), and biodegradation (microbial assays) under controlled conditions .

- Advanced analytics : Use LC-QTOF-MS to identify degradation products and quantify half-lives. For example, methoxy group cleavage may produce quinoline derivatives .

- Computational modeling : Apply QSAR models to predict environmental fate (e.g., LogP, BCF) and cross-validate with experimental data .

Q. What experimental designs are recommended for evaluating the compound’s biological activity in complex matrices?

Answer:

- In vitro assays : Use dose-response curves (0.1–100 µM) in target enzymes (e.g., soluble epoxide hydrolase) with fluorogenic substrates .

- Cell-based models : Employ primary cells or immortalized lines (e.g., HepG2 for hepatotoxicity) with viability assays (MTT) and cytokine profiling .

- Statistical rigor : Apply randomized block designs (split-plot for multi-dose studies) and ANOVA for significance testing .

Q. What methodologies assess the compound’s environmental fate and degradation pathways?

Answer:

- Abiotic studies : Simulate sunlight (xenon arc lamps) and aqueous hydrolysis (buffers at 25–50°C) to track degradation via LC-MS/MS .

- Biotic studies : Use OECD 301B ready biodegradability tests with activated sludge .

- Ecotoxicology : Evaluate Daphnia magna acute toxicity (48-h LC₅₀) and algal growth inhibition (72-h IC₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.